3-(Oxan-4-yl)-1-pyridin-3-ylpyrazole-4-carboxylic acid
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Overview
Description
3-(Oxan-4-yl)-1-pyridin-3-ylpyrazole-4-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including an oxane ring, a pyridine ring, and a pyrazole ring
Scientific Research Applications
3-(Oxan-4-yl)-1-pyridin-3-ylpyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxan-4-yl)-1-pyridin-3-ylpyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the oxane and pyridine rings via nucleophilic substitution and condensation reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Oxan-4-yl)-1-pyridin-3-ylpyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of 3-(Oxan-4-yl)-1-pyridin-3-ylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biological pathway it regulates. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Oxan-4-yl)pentanedioic acid: Shares the oxane ring but differs in the rest of the structure.
Pyrido[2,3-d]pyrimidine derivatives: Contains a pyridine ring and is used in therapeutic applications.
Uniqueness
3-(Oxan-4-yl)-1-pyridin-3-ylpyrazole-4-carboxylic acid is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties not found in simpler compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(oxan-4-yl)-1-pyridin-3-ylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-14(19)12-9-17(11-2-1-5-15-8-11)16-13(12)10-3-6-20-7-4-10/h1-2,5,8-10H,3-4,6-7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFMEZUDIJEMLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NN(C=C2C(=O)O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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